molecular formula C22H17N3O3S B3440583 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 672330-02-8

3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B3440583
Numéro CAS: 672330-02-8
Poids moléculaire: 403.5 g/mol
Clé InChI: IZKNAPRUQYPEHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinazolin-4-one family, characterized by a bicyclic core structure with a sulfur-containing substituent at position 2 and a 4-methylphenyl group at position 3. The unique feature of this molecule is the 4-nitrophenylmethylsulfanyl moiety, which introduces strong electron-withdrawing effects due to the nitro group.

Propriétés

IUPAC Name

3-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23-22(24)29-14-16-8-12-18(13-9-16)25(27)28/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKNAPRUQYPEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672330-02-8
Record name 3-(4-METHYLPHENYL)-2-((4-NITROBENZYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Nitrophenylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction where the quinazolinone intermediate reacts with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazolinone derivatives.

Applications De Recherche Scientifique

3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mécanisme D'action

The mechanism of action of 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparaison Avec Des Composés Similaires

The following compounds share the quinazolin-4-one scaffold but differ in substituents, enabling a systematic comparison:

Structural and Substituent Variations

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one 4-Nitrophenylmethylsulfanyl 4-Methylphenyl C₂₂H₁₇N₃O₃S 403.45 Inferred
3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one Cinnamylsulfanyl (3-phenylprop-2-enylsulfanyl) 4-Methoxyphenyl C₂₄H₁₉N₂O₂S 423.48
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 2-(3-Chloro-4-methylphenyl)-2-oxoethylsulfanyl Phenyl C₂₃H₁₇ClN₂O₂S 420.91
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole-linked sulfanyl groups 4-Methylphenyl (thiadiazole core) C₁₉H₁₆N₄S₃ 412.55
Key Observations:

Electron Effects :

  • The target compound ’s nitro group (electron-withdrawing) contrasts with the methoxy group (electron-donating) in . This difference likely alters reactivity, solubility, and biological interactions.
  • Chloro substituents () introduce moderate electron-withdrawing effects and steric hindrance compared to nitro groups.

Pharmacological Implications :

  • Thiadiazole derivatives () are associated with antimicrobial and anticancer activities due to sulfur-rich scaffolds. The target compound’s nitro group may enhance stability but could increase toxicity risks .
  • The cinnamylsulfanyl group in may improve membrane permeability due to its lipophilic nature, whereas the nitro group in the target compound might reduce bioavailability.

Synthetic Accessibility: Compounds with phenylprop-2-enylsulfanyl groups () were synthesized via condensation reactions in ethanol, similar to methods in . The nitro substituent in the target compound may require controlled reaction conditions to avoid side reactions .

Crystallographic and Geometric Comparisons

  • The butterfly-shaped conformation observed in thiadiazole derivatives () suggests that steric interactions between sulfanyl substituents and aromatic rings influence molecular packing. The target compound’s nitro group may enforce a planar geometry, reducing conformational flexibility compared to methoxy or chloro analogues .
  • Crystal lattice parameters (e.g., : a=16.8944 Å, β=96.084°) highlight the impact of substituents on packing efficiency.

Activité Biologique

The compound 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one (CAS No. 672330-02-8) belongs to the quinazolinone family and has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a 4-methylphenyl group and a 4-nitrophenylmethylsulfanyl group , contributing to its unique chemical properties. The molecular formula is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a molecular weight of approximately 345.41 g/mol.

Biological Activity

Preliminary studies indicate that this compound may possess several biological activities:

  • Antimicrobial Activity : Research has suggested that quinazolinone derivatives exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : There is growing interest in the anticancer properties of quinazolinones. Studies indicate that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways and enzyme activities .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, it is hypothesized that it could influence enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

The exact mechanism of action for 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is not completely understood. However, it is believed to involve:

  • Binding to Cellular Receptors : The compound may bind to certain receptors or enzymes, altering their activity and influencing various biological processes.
  • Modulation of Signaling Pathways : By affecting key signaling pathways within cells, it may induce cellular responses such as apoptosis or cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of Functional Groups :
    • The 4-methylphenyl group is introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride.
    • The 4-nitrophenylmethylsulfanyl group is attached through nucleophilic substitution reactions with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the quinazolinone family:

  • Antimicrobial Studies : A study demonstrated that certain quinazolinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Anticancer Research : A derivative similar to 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one was shown to induce apoptosis in human cancer cell lines by activating caspase pathways.
  • Enzyme Inhibition Assays : In vitro assays indicated that some quinazolinone compounds could inhibit dihydrofolate reductase (DHFR), an important enzyme in cancer treatment strategies .

Summary

The compound 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one shows promise in various biological applications due to its unique structure and potential therapeutic effects. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across different fields such as medicinal chemistry and pharmacology.

Future Directions

Further studies are warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating specific molecular targets for better understanding of its pharmacological effects.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process, starting with the preparation of intermediates such as the 4-nitrophenylmethyl sulfanyl group and the quinazolinone core. Key steps include nucleophilic substitution and cyclization reactions. Reaction conditions such as solvent choice (methanol or ethanol under reflux) and temperature control (60–80°C) are critical for achieving high yields (≥75%) . For example, prolonged reaction times (>12 hours) may lead to side reactions (e.g., oxidation of the sulfanyl group), while insufficient heating (<60°C) reduces cyclization efficiency. Optimization studies suggest using anhydrous solvents and inert atmospheres to minimize degradation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the positions of the methylphenyl and nitrophenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfanyl-linked methylene protons (δ 4.1–4.3 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles between the quinazolinone core and substituents, critical for understanding electronic distribution .
  • Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ at m/z 406.12) .

Basic: How can researchers design initial biological activity screens to assess the compound's potential pharmacological applications?

Begin with in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to the compound’s sulfanyl and nitro groups, which may participate in hydrogen bonding or redox interactions. Use dose-response curves (0.1–100 µM) to determine IC50 values. For cytotoxicity screening, employ cell lines (e.g., HEK-293, HeLa) with MTT assays. Experimental designs should include positive controls (e.g., staurosporine for kinase inhibition) and statistical validation (e.g., ANOVA with p < 0.05) to ensure reproducibility .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from variability in:

  • Assay Conditions: Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfanyl group reactivity. Standardize protocols using guidelines from organizations like the NIH Assay Guidance Manual .
  • Cell Line Selection: Genetic variations in enzyme expression (e.g., CYP450 isoforms) affect metabolic activation. Use isogenic cell lines or primary cells for comparative studies.
  • Data Normalization: Apply robust statistical methods (e.g., Grubbs’ test for outliers) and meta-analysis to reconcile discrepancies .

Advanced: How can computational modeling predict the compound's interaction with biological targets, and what are the limitations?

  • Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing effect enhances affinity for hydrophobic pockets .
  • QSAR Studies: Correlate substituent electronegativity (e.g., Hammett constants) with activity. Limitations include neglecting solvent effects and protein flexibility.
  • MD Simulations: Reveal stability of ligand-receptor complexes over time (10–100 ns trajectories). However, force field inaccuracies for nitro groups may reduce reliability .

Advanced: What experimental approaches are used to study the environmental fate and degradation pathways of this compound?

  • Abiotic Degradation: Perform photolysis studies under UV light (λ = 254 nm) to identify nitro group reduction products. Use LC-MS/MS to detect intermediates .
  • Biotic Degradation: Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via 13C isotopic labeling. Aerobic conditions favor sulfoxidation, while anaerobic conditions promote nitro-to-amine conversion .
  • Ecotoxicity Assays: Test on Daphnia magna (LC50) and Vibrio fischeri (bioluminescence inhibition) to assess acute toxicity.

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • DoE (Design of Experiments): Apply factorial designs to test variables like temperature (60–100°C), solvent polarity (logP 0.5–3.5), and catalyst loading (0.1–5 mol%). Response surface methodology (RSM) identifies optimal conditions .
  • Byproduct Analysis: Use HPLC-PDA to detect impurities (e.g., dimerization products). Add scavengers (e.g., thiourea for free radicals) to suppress side reactions .

Advanced: What methodologies are employed to analyze the compound’s pharmacokinetic properties in preclinical models?

  • ADME Profiling:
    • Absorption: Caco-2 cell permeability assays (Papp > 1 × 10−6 cm/s).
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
    • Excretion: Radiolabeled compound (14C) in urine/fecal samples .
  • Pharmacokinetic Modeling: Non-compartmental analysis (NCA) calculates AUC, t1/2, and bioavailability (%F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.